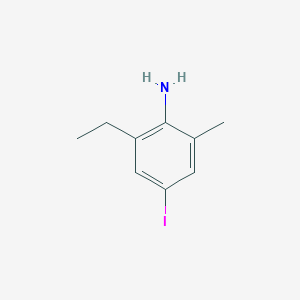

2-Ethyl-4-iodo-6-methylaniline

Description

2-Ethyl-4-iodo-6-methylaniline is a substituted aniline derivative featuring an ethyl group at the 2-position, a methyl group at the 6-position, and an iodine atom at the 4-position of the benzene ring. For instance, 2-ethyl-6-methylaniline reacts with 4-methylbenzenesulfonic acid in ethanol to form crystalline salts suitable for X-ray diffraction studies .

The iodine substituent introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Crystallographic data from related compounds reveal that hydrogen bonding and van der Waals interactions govern molecular packing, with aromatic protons and substituents (e.g., methyl, ethyl) adopting specific orientations to minimize steric clashes .

Propriétés

IUPAC Name |

2-ethyl-4-iodo-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZRIMZFBCQTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)I)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodo-6-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine group.

Halogenation: Introduction of the iodine atom to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, reduction, and halogenation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the iodine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Applications De Recherche Scientifique

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various chemical products, including:

- Dyes and Pigments : It is utilized in producing azo dyes and other colored compounds due to its ability to undergo electrophilic substitution reactions.

- Pharmaceuticals : As a building block in drug synthesis, it contributes to developing therapeutic agents targeting various diseases.

Biological Studies

2-Ethyl-4-iodo-6-methylaniline has been employed in biological research to explore:

- Enzyme Interactions : Its interactions with enzymes can provide insights into metabolic pathways involving aromatic amines, which are crucial for understanding drug metabolism and toxicity.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 7.81 µg/mL |

| Staphylococcus aureus | 15.62 µg/mL |

These findings suggest potential applications in developing antimicrobial formulations.

Material Science

In material science, this compound is explored for its role in producing polymers and resins. Its unique chemical structure allows it to enhance the properties of materials, such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Novel Dyes

A research study focused on synthesizing novel azo dyes using this compound as a precursor. The study demonstrated that varying the substituents on the aromatic ring could lead to dyes with improved lightfastness and color intensity. The results indicated that compounds with iodine substitutions exhibited enhanced dyeing properties compared to their non-iodinated counterparts.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The study revealed that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for use in pharmaceutical formulations aimed at treating infections caused by resistant pathogens.

Mécanisme D'action

The mechanism of action of 2-Ethyl-4-iodo-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

4-Iodo-2-methoxy-6-nitroaniline (CAS: 860466-44-0)

Molecular Formula : C₇H₇IN₂O₃

Molecular Weight : 294.05 g/mol

Substituents : Iodo (4-position), methoxy (2-position), nitro (6-position).

Synthesis : Prepared via nitration and iodination reactions, achieving yields of 71–88% under optimized conditions .

Key Properties :

- The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and directing further electrophilic substitutions.

- Methoxy groups act as electron donors, creating regioselectivity in reactions.

- Applications: Potential precursor for dyes, explosives, or bioactive molecules due to its nitro functionality.

Contrast with 2-Ethyl-4-iodo-6-methylaniline :

- The absence of nitro/methoxy groups in the latter reduces its electrophilic susceptibility but enhances stability.

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride

Molecular Formula: C₁₁H₁₂ClIN₄ Molecular Weight: 378.59 g/mol Substituents: Iodo (3-position on aniline), methyl (2-position on pyrimidine). Synthesis: Synthesized via refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol with HCl catalysis (60% yield) . Key Properties:

Contrast with this compound :

- The pyrimidine core in the former adds complexity and heterocyclic reactivity, unlike the purely benzenoid structure of the latter.

- Iodine in the meta position (vs. para in this compound) alters electronic distribution and steric interactions.

2,2,6,6-Tetramethylpiperidin-4-yl Esters

Example : 2,2,6,6-Tetramethylpiperidin-4-yl acetate

Substituents : Tetramethylpiperidine core with variable ester chains.

Key Properties :

Contrast with this compound :

- The piperidine derivatives lack aromaticity and iodine, focusing instead on steric protection and hydrogen-bonding capabilities.

Research Findings and Implications

- Steric Effects : Bulky substituents (ethyl, methyl) in this compound reduce reaction rates but enhance crystallinity, as observed in related anilinium salts .

- Electronic Effects : Iodo substituents increase molecular polarizability, influencing UV-Vis absorption and catalytic activity.

- Hydrogen Bonding: Amino and pyrimidinium groups in analogs form robust hydrogen bonds with anions, critical for crystal engineering .

Activité Biologique

2-Ethyl-4-iodo-6-methylaniline is an aromatic amine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, antibacterial activity, cytotoxicity, and its role as a precursor in pharmaceutical applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₁I N

- Molecular Weight : 232.09 g/mol

- Structure : The compound features an ethyl group at the second position, a methyl group at the sixth position, and an iodine atom at the fourth position relative to the amine group (NH₂) on the aromatic ring.

The presence of the iodine atom significantly influences the electronic characteristics of the molecule, enhancing its reactivity in electrophilic substitution reactions. The electron-donating methyl group further activates the aromatic ring, making it a versatile intermediate in chemical synthesis.

Synthesis

This compound can be synthesized through various methods, typically involving the iodination of 2-ethyl-6-methylaniline. A common synthetic route includes:

- Starting Material : 2-Ethyl-6-methylaniline

- Reagent : Iodine or iodinating agents (e.g., iodine monochloride)

- Reaction Conditions : The reaction is usually carried out under controlled temperature to avoid overiodination.

This synthesis method yields high purity and good yields, making it suitable for further biological testing.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, research has demonstrated that derivatives of aromatic amines exhibit significant antibacterial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that modifications to the aromatic amine structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various human cell lines to evaluate the safety profile of this compound. In vitro studies indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, it also shows significant selectivity towards malignant cells compared to normal cells.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 3 |

| MCF7 (breast cancer) | 20 | 2 |

| Normal fibroblasts | >100 | - |

These findings point towards a potential application in targeted cancer therapy, with ongoing studies needed to elucidate mechanisms of action and optimize therapeutic indices .

Case Studies

Several case studies have investigated the application of this compound in drug development:

- Case Study on PDE4 Inhibition : A study explored the repurposing of PDE4 inhibitors derived from similar structures for treating neglected tropical diseases. It was found that modifications to the amine structure could enhance inhibitory activity against PDE4 enzymes, suggesting potential therapeutic applications .

- Carbonylation Reactions : Research has shown that aryl iodides like this compound can undergo carbonylation reactions effectively when coupled with suitable catalysts. This leads to the formation of valuable intermediates for pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-4-iodo-6-methylaniline, and how are intermediates characterized?

- Methodological Answer : A common approach involves sequential functionalization of the aniline core. Start with 2-ethyl-6-methylaniline, followed by iodination using N-iodosuccinimide (NIS) in acetic acid at 50–60°C. Monitor regioselectivity via TLC and confirm intermediates using H NMR (e.g., aromatic proton splitting patterns) and LC-MS. For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Ensure inert conditions to prevent oxidation of the iodo group .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer : H NMR will show distinct aromatic proton environments: a singlet for the methyl group (δ ~2.3 ppm), a triplet for the ethyl group (δ ~1.2–1.4 ppm), and downfield shifts for protons ortho to iodine (δ ~7.5–8.0 ppm). IR spectra will exhibit N-H stretching (~3400 cm) and C-I vibrations (~500 cm). Compare with reference spectra of similar iodoanilines to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential iodine release and amine toxicity. Store at 2–8°C in amber glass under nitrogen to prevent photodecomposition and oxidation. Spill management requires adsorption with vermiculite and neutralization with dilute acetic acid. Refer to SDS guidelines for iodinated anilines, particularly for waste disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a triple-zeta basis set (6-311+G(d,p)) to model the molecule. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare iodine’s σ-hole electrostatic potential maps to predict Suzuki-Miyaura coupling efficiency. Validate with experimental kinetic data and X-ray charge-density analysis .

Q. What mechanistic insights explain unexpected byproducts in Ullmann-type reactions involving this compound?

- Methodological Answer : Byproducts often arise from dehalogenation or C-N reductive elimination. Use C-labeled substrates and in situ FTIR to track intermediates. Vary catalyst systems (e.g., CuI/1,10-phenanthroline vs. Pd(OAc)) and monitor activation barriers via Eyring plots. DFT-MD simulations can reveal solvent effects (e.g., DMF vs. toluene) on transition states .

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : For ambiguous electron density maps, employ twin refinement in SHELXL (TWIN/BASF commands) and check for pseudosymmetry. Use Hirshfeld surface analysis to distinguish disorder from dynamic effects. Cross-validate with solid-state NMR (I NMR) to correlate crystallographic packing with electronic environments .

Q. What strategies improve purification of this compound in polar solvents?

- Methodological Answer : Switch to mixed solvents (e.g., dichloromethane/methanol) to reduce polarity-driven aggregation. For persistent impurities, use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Monitor by LC-MS and quantify trace iodine loss via ICP-OES .

Q. How can isotopic labeling (e.g., N, C) track metabolic pathways of this compound in biological systems?

- Methodological Answer : Synthesize N-labeled analogs via reductive amination with NHCl. Use high-resolution mass spectrometry (HRMS) and C NMR to confirm incorporation. In vitro assays (e.g., hepatocyte incubations) paired with radio-TLC (I) quantify metabolic stability and degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.